Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C10H6ClKN2O3. It is a potassium salt derivative of 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and hydrazine hydrate as the primary starting materials.
Formation of Hydrazide: The reaction of 2-chlorobenzaldehyde with hydrazine hydrate forms the corresponding hydrazide.
Oxidation: The hydrazide is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the oxadiazole ring.
Carboxylation: The resulting oxadiazole is treated with a carboxylating agent, such as potassium carbonate, to introduce the carboxylate group.
Formation of Potassium Salt: Finally, the carboxylic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity and can be used in the study of biological processes.
Medicine: It can be explored for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in the production of materials, chemicals, and other industrial applications.
Mechanism of Action
The mechanism by which Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application and the biological system involved. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:
Potassium (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetate: Similar structure but different functional group.
Potassium trifluoroborate salts: Different anion but similar applications in cross-coupling reactions.
Properties
IUPAC Name |
potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCABFPKKGWRGE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.